N-hydroxyhexadecanamide
Description
N-Hydroxyhexadecanamide (C₁₆H₃₃NO₂) is a hydroxamic acid derivative characterized by a 16-carbon alkyl chain linked to a hydroxylated amide group. These compounds often exhibit amphiphilic behavior due to their hydrophobic alkyl chains and polar hydroxyl/amide groups, making them relevant in cosmetic formulations, surfactants, or metal-chelating agents .
Properties
CAS No. |
17698-04-3 |
|---|---|
Molecular Formula |
C16H33NO2 |
Molecular Weight |
271.44 g/mol |
IUPAC Name |
N-hydroxyhexadecanamide |
InChI |
InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17-19/h19H,2-15H2,1H3,(H,17,18) |
InChI Key |
IVSZXIXHUOIHIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-hydroxyhexadecanamide with structurally related amides and hydroxamic acids, emphasizing molecular properties, applications, and safety.
Table 1: Structural and Physical Properties
Key Comparisons
Chain Length and Hydrophobicity this compound’s C16 chain confers higher hydrophobicity compared to shorter-chain analogs like N-hydroxyoctanamide (C8). Compounds with branched or aromatic substituents (e.g., N-(4-acetylphenyl)hexadecanamide) exhibit reduced solubility in aqueous media compared to linear-chain analogs .
Thermal Stability
- Melting points correlate with molecular symmetry and hydrogen bonding. For example, N-(hexadecyloxyhydroxypropyl)-N-hydroxyethylhexadecanamide (69–77°C) has a higher melting point than N-(hexadecyloxyhydroxypropyl)-N-hydroxyethyldecanamide (50–55°C) due to increased van der Waals interactions from its longer alkyl chain .
Purity and Safety
- Analogous compounds undergo stringent purity testing for secondary amines, heavy metals (<20 ppm), and sulfur content (<2 ppm), critical for pharmaceutical or cosmetic applications .
- Safety protocols for N-hydroxyoctanamide (e.g., glove use, respiratory protection) suggest similar handling requirements for this compound due to shared reactive hydroxamic acid groups .
Applications Hydroxypropyl bispalmitamide monoethanolamide (MW 654.59) is used in skincare for its emulsifying and moisturizing properties, highlighting the role of hydroxyamide derivatives in cosmetics . N,N-Diphenylhexadecanamide (LogP data unavailable) may serve as a lipophilic intermediate in organic synthesis .
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